1-(Iodomethyl)cyclopentan-1-ol
Description
Context within Complex Cyclopentane (B165970) Chemistry and Iodinated Building Blocks
The cyclopentane ring is a ubiquitous motif in natural products and medicinal chemistry. unibe.ch Its synthesis and functionalization are therefore central themes in organic chemistry. sci-hub.se Iodinated organic compounds, in particular, are prized as versatile synthetic intermediates. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. Furthermore, organoiodides are key precursors in a wide array of carbon-carbon bond-forming reactions, including various cross-coupling methodologies.
The presence of an iodomethyl group on a cyclopentane framework, as seen in related compounds like (iodomethyl)cyclopentane, renders the molecule susceptible to a range of transformations such as substitution, reduction, and oxidation. unibe.chbeilstein-journals.org These reactions allow for the introduction of diverse functionalities, expanding the synthetic utility of the cyclopentane core.
Significance of Multifunctionalized Halogenated Alcohols in Organic Synthesis
Multifunctionalized molecules, those bearing two or more reactive sites, are of paramount importance in synthetic chemistry as they enable the rapid assembly of molecular complexity. Halogenated alcohols, in particular, serve as powerful synthons. nih.gov The hydroxyl group can be a directing group, a nucleophile, or a precursor to other functionalities, while the halogen atom provides a handle for substitution or metal-catalyzed coupling reactions.
Tertiary alcohols, such as the one present in 1-(Iodomethyl)cyclopentan-1-ol , are significant structural motifs in many natural products and pharmaceuticals. acs.orgchinesechemsoc.org Their synthesis, especially in an enantiomerically pure form, remains a challenge in organic synthesis. acs.orgchinesechemsoc.org The combination of a tertiary alcohol with a reactive iodomethyl group in a single molecule is relatively uncommon, hinting at unique synthetic possibilities. For instance, the hydroxyl group could participate in intramolecular reactions with the iodomethyl group, leading to the formation of cyclic ethers or other complex heterocyclic systems.
While specific research on the synthesis and reactivity of This compound is not extensively available in peer-reviewed literature, its structural features place it at the intersection of several important areas of organic synthesis. The principles governing the reactivity of iodinated compounds and tertiary alcohols suggest that this molecule could be a valuable, albeit currently underexplored, tool for the construction of intricate molecular architectures. Further investigation into the preparation and chemical behavior of this compound is warranted to fully unlock its synthetic potential.
Structure
3D Structure
Properties
IUPAC Name |
1-(iodomethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-5-6(8)3-1-2-4-6/h8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGAHZBTFJSUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546532 | |
| Record name | 1-(Iodomethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107535-40-0 | |
| Record name | 1-(Iodomethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Strategic Disconnections for 1 Iodomethyl Cyclopentan 1 Ol
Retrosynthetic Pathways Involving the Iodomethyl Synthon
The carbon-iodine (C-I) bond is a common starting point for disconnection via a process known as Functional Group Interconversion (FGI). researchgate.net In this approach, the iodo group is recognized as being synthetically derived from a more stable and less reactive functional group, typically a primary alcohol.
Primary Disconnection (FGI): C-I Bond
The most direct retrosynthetic step for the iodomethyl group is the disconnection of the C-I bond. This reveals a precursor molecule, 1-(hydroxymethyl)cyclopentan-1-ol (B3056809). The transformation from the precursor alcohol to the target iodide in the forward synthesis can be achieved through several reliable methods. For instance, the primary alcohol can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide in acetone), a classic Finkelstein reaction. Alternatively, reagents like triphenylphosphine (B44618) and iodine (the Appel reaction) can directly convert the primary alcohol to the iodide.
This FGI approach simplifies the synthetic challenge to the creation of the diol, 1-(hydroxymethyl)cyclopentan-1-ol.
A less common, but theoretically viable, pathway involves disconnecting the C-C bond between the cyclopentane (B165970) ring and the iodomethyl group. This would generate an "iodomethyl anion" synthon (ICH2-). The corresponding synthetic equivalent, or reagent, for this synthon could be an iodomethyl organometallic species, such as iodomethylmagnesium iodide. This reagent would then be reacted with a suitable electrophile, like cyclopentanone (B42830), in the forward synthesis.

Disconnections Related to the Tertiary Alcohol Functionality
The tertiary alcohol is a key functional group that offers several logical C-C bond disconnections. scribd.comyoutube.com Any C-C bond adjacent to the carbinol carbon (the carbon bearing the -OH group) is a candidate for disconnection. scribd.com For 1-(Iodomethyl)cyclopentan-1-ol, this leads to two primary strategies.
Disconnection 'a': C-CH₂I Bond
The most straightforward disconnection breaks the bond between the carbinol carbon and the iodomethyl group. This simplifies the molecule into two precursor fragments: cyclopentanone and an iodomethyl anion synthon (⁻CH₂I). As mentioned previously, the synthetic equivalent for this synthon is an organometallic reagent like iodomethyllithium or an iodomethyl Grignard reagent. The forward synthesis would involve the nucleophilic addition of this reagent to the carbonyl carbon of cyclopentanone.
Disconnection 'b': Ring C-C Bond
A more complex disconnection involves breaking one of the C-C bonds within the cyclopentane ring that is attached to the carbinol carbon. This opens the ring to generate a linear precursor. For example, disconnecting the C1-C5 bond would lead to a 6-iodo-1-formylhexane derivative synthon. While this approach is valid, it often leads to more intricate synthetic routes involving the subsequent cyclization of the linear precursor to reform the five-membered ring.
The following table summarizes these disconnection strategies for the tertiary alcohol.
| Disconnection Pathway | Bond Broken | Synthons Generated | Corresponding Reagents |
| Pathway A | C1 - CH₂I | Cyclopentanone (electrophile) + Iodomethyl anion (nucleophile) | Cyclopentanone + ICH₂MgBr or ICH₂Li |
| Pathway B | C1 - C5 (Ring) | Acyclic iodo-aldehyde | 6-Iodo-1-hexanal |
This is an interactive data table. You can sort and filter the information.
Strategies for Cyclopentane Ring Construction in the Context of the Compound
If the retrosynthetic analysis traces back to acyclic precursors, the construction of the cyclopentane ring itself becomes a critical part of the synthetic strategy. baranlab.org Numerous methods exist for forming five-membered rings, which could be adapted to produce a key intermediate like cyclopentanone or a functionalized derivative. organic-chemistry.org
Key Ring-Forming Strategies:
Intramolecular Aldol (B89426) Condensation: A 1,6-dicarbonyl compound can undergo an intramolecular aldol reaction to form a five-membered ring. For example, the cyclization of hexane-2,6-dione would produce a cyclopentene (B43876) derivative that could be further modified.
[3+2] Cycloaddition: This powerful strategy involves the reaction of a three-atom component with a two-atom component to form the ring. researchgate.net For instance, the reaction of a donor-acceptor cyclopropane (B1198618) with an alkene can yield highly functionalized cyclopentanes. frontiersin.org
Ring-Closing Metathesis (RCM): Acyclic dienes can be cyclized using specific ruthenium or molybdenum catalysts to form cyclopentene derivatives. organic-chemistry.org This method is known for its high functional group tolerance.
Radical Cyclization: The cyclization of an appropriately positioned radical onto a double or triple bond is an effective method for forming five-membered rings. nih.gov
Ring Contraction: It is also possible to form cyclopentane rings by contracting a six-membered ring, for example, through a Favorskii rearrangement of an α-halocyclohexanone. researchgate.net
The choice of strategy would depend on the availability of starting materials and the desired substitution pattern on the cyclopentane ring.
Chemo- and Regioselectivity Considerations in Retrosynthetic Planning
Achieving high levels of chemo- and regioselectivity is crucial for an efficient synthesis. mdpi.com These considerations guide the choice of reagents and the order of synthetic steps. e3s-conferences.org
Chemoselectivity:
Chemoselectivity refers to the selective reaction of one functional group in the presence of other, similar groups. A major chemoselectivity challenge in the synthesis of this compound arises from the diol precursor, 1-(hydroxymethyl)cyclopentan-1-ol, which contains both a primary and a tertiary alcohol.
The goal is to selectively convert the primary hydroxyl group into an iodide while leaving the tertiary hydroxyl group untouched. This can be achieved because primary alcohols are generally more sterically accessible and reactive than tertiary alcohols.
Tosylation/Mesylation: Reacting the diol with one equivalent of tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) at low temperatures would preferentially form the tosylate/mesylate at the primary position. Subsequent reaction with sodium iodide would then displace the leaving group to form the desired product.
Direct Iodination: Reagents used for direct conversion, such as the Appel reaction (PPh₃/I₂), also tend to react faster with primary alcohols, allowing for selective transformation under carefully controlled conditions.
Regioselectivity:
Regioselectivity concerns the control of the reaction site when multiple positions are available. nih.gov In the context of this target molecule, regioselectivity is most relevant during the construction of the cyclopentane ring from an unsymmetrical acyclic precursor. For example, in an intramolecular cyclization of an unsymmetrical diketone, the reaction conditions must be chosen to favor the formation of the desired five-membered ring over a potentially competing seven-membered ring, and to ensure the correct placement of substituents. The planning must ensure that the final cyclization step leads unambiguously to the required cyclopentanone skeleton ready for the introduction of the alcohol and iodomethyl functionalities.
Synthetic Methodologies for 1 Iodomethyl Cyclopentan 1 Ol and Its Stereoisomers
Direct Iodination Approaches for Cyclopentanol (B49286) Derivatives
Direct iodination of a cyclopentanol derivative, such as 1-(hydroxymethyl)cyclopentan-1-ol (B3056809), represents a conceptually straightforward approach. However, the direct iodination of aliphatic alcohols or alkanes is often challenging due to the low reactivity of iodine and the strength of C-H and O-H bonds. More effective methods typically involve the electrophilic iodination of activated aromatic systems or heterocycles. For instance, the direct iodination of polyalkylbenzenes can be achieved using iodine in the presence of an oxidizing agent like periodic acid, which generates a potent iodinating species in situ. orgsyn.org This method is effective for activated aromatic compounds but generally fails for substrates with strongly deactivating groups. orgsyn.org
Another strategy involves using iodine with nitrate (B79036) salts, such as silver nitrate (AgNO₃), which acts as a Lewis acid to generate nitryl iodide. mdpi.com This has been successfully applied to the C5-iodination of pyrimidine (B1678525) derivatives under solvent-free mechanical grinding conditions. mdpi.com While no specific procedures for the direct iodination of simple cyclopentanol derivatives to yield 1-(Iodomethyl)cyclopentan-1-ol are prominently documented, these established methods for other classes of compounds suggest plausible, albeit potentially low-yielding, pathways. A more conventional route would involve converting the primary alcohol of a diol like 1-(hydroxymethyl)cyclopentan-1-ol into a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an iodide salt (a Finkelstein-type reaction).
Cyclopentane (B165970) Ring-Forming Reactions Incorporating Iodomethyl Substructures
A more versatile approach involves constructing the cyclopentane ring from acyclic or different cyclic precursors in a way that incorporates the iodomethyl group or a precursor functionality. This is often achieved through cyclization reactions where the starting material is designed to fold into the desired five-membered ring.
Radical cyclizations are powerful tools for forming five-membered rings. Atom-transfer radical cyclization (ATRC) is a particularly relevant strategy. In this process, a radical is generated from an alkyl iodide, which then adds to a tethered unsaturated bond, followed by the transfer of an iodine atom to terminate the chain reaction and form the product.
Several key strategies have been developed:
Homoallyl Radical Precursors: Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate has been used as a precursor for a homoallyl radical. researchgate.net This species can undergo a radical iodine atom transfer [3+2] cycloaddition with various alkenes to produce highly functionalized cyclopentane derivatives in good yields. researchgate.net
Visible-Light Photoredox Catalysis: Modern photoredox catalysis enables radical generation under mild conditions. An iridium complex, for example, can mediate a [3+2] atom-transfer radical cyclization between 2-(iodomethyl)cyclopropane-1,1-dicarboxylate and alkenes or alkynes using visible light. researchgate.net
Iodine-Atom-Transfer Radical Cyclization: The BEt₃/O₂ system can initiate an iodine-atom-transfer radical cyclization of substrates like N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides to create substituted δ-lactams, demonstrating the utility of this approach for forming heterocyclic rings, which shares mechanistic principles with carbocycle formation. nih.gov
These methods highlight how an iodomethyl group can be strategically positioned within a precursor to participate directly in the ring-forming event, leading to iodomethyl-substituted cyclopentanes.
Table 1: Radical Cyclization Strategies for Substituted Cyclopentane Synthesis
| Strategy | Precursor Type | Key Features | Resulting Structure |
|---|---|---|---|
| Homoallyl Radical [3+2] Cycloaddition | 2-(Iodomethyl)cyclopropane-1,1-dicarboxylate | Forms functionalized cyclopentanes via iodine atom transfer. researchgate.net | Functionalized cyclopentane derivatives. researchgate.net |
| Photoredox ATRC | 2-(Iodomethyl)cyclopropane-1,1-dicarboxylate | Uses a visible-light sensitizer (B1316253) (e.g., Iridium complex) for mild reaction conditions. researchgate.net | Cyclopentane and cyclopentene (B43876) derivatives. researchgate.net |
| Bromine-Radical-Mediated [3+2] Annulation | Alkenylcyclopropanes and Allyl bromides | A formal [3+2] cycloaddition mediated by bromine radical under photoirradiation. sciengine.com | 2-Bromomethyl-substituted alkenylcyclopentanes. sciengine.com |
| Tandem Radical Cyclization | Alkyl iodides and Alkenes | Iridium-photocatalyzed generation of radicals that undergo 5-exo-trig cyclization. nih.gov | (Iodomethylene)cyclopentanes. nih.gov |
Carbocyclization and annulation reactions provide another robust set of tools for assembling the cyclopentane core. These reactions often involve the formation of two new carbon-carbon bonds in a single synthetic operation.
Iodine-mediated carbocyclization is a direct method where an electrophilic iodine species initiates the cyclization of an unsaturated substrate. A notable example is the iodocarbocyclization of 4-pentenylmalonate derivatives, which can proceed with high enantioselectivity when a chiral titanium complex is used as a catalyst. researchgate.net Other powerful annulation methods include:
Danheiser Annulation: This method can be used to construct fused ring systems, such as hydrindanes (a fused 6,5-ring system), demonstrating its utility in complex carbocycle synthesis. beilstein-journals.org
Conia-Ene Reaction: The Ni(II)-catalyzed Conia-ene reaction of acetylenic 1,3-dicarbonyl compounds provides an efficient route to mono- and bicyclic cyclopentane derivatives. organic-chemistry.org
[3+2] Cycloadditions: The reaction of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a chiral titanium complex, proceeds via a radical redox-relay mechanism to form polysubstituted cyclopentane derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org
These strategies offer pathways to the cyclopentane core, onto which the required iodomethyl and hydroxyl groups could be installed through subsequent functional group manipulations.
Table 2: Selected Carbocyclization and Annulation Methods for Cyclopentane Synthesis
| Method | Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Iodocarbocyclization | 4-Pentenylmalonate derivatives | Chiral Titanium Complex / I₂ | Enantioselective construction of functionalized cyclopentanes. researchgate.net |
| Danheiser Annulation | α,β-Unsaturated ketones and silyl (B83357) allenyl ethers | Lewis Acid | Forms fused bicyclic systems containing a five-membered ring. beilstein-journals.org |
| Conia-Ene Reaction | Acetylenic β-dicarbonyl compounds | Ni(acac)₂ / Yb(OTf)₃ | Synthesis of mono- and bicyclic olefinic cyclopentanes. organic-chemistry.org |
| [3+2] Cycloaddition | Cyclopropyl ketones and Alkenes | Chiral Ti(salen) complex | Stereoselective formation of polysubstituted cyclopentanes. organic-chemistry.org |
Stereoselective and Asymmetric Synthesis of this compound
Controlling the three-dimensional structure is a central theme in modern organic synthesis. For a molecule like this compound, which contains a stereocenter at the C1 position, developing stereoselective and asymmetric syntheses is crucial for accessing enantiomerically pure forms.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Several chiral auxiliaries have proven effective in cyclopentane synthesis:
(R)-(−)-2,2-Diphenylcyclopentanol: This auxiliary has been employed in Mn(III)-based oxidative free-radical cyclizations to yield diastereomerically enriched cycloalkanones. orgsyn.orgmsu.edu
Camphorsultam: This sultam is widely used as a chiral auxiliary in reactions such as Michael additions and Claisen rearrangements, exerting powerful stereocontrol. wikipedia.org
Pseudoephedrine: When converted to an amide, pseudoephedrine can direct the stereoselective alkylation at the α-position of the carbonyl group. wikipedia.org
In a hypothetical synthesis of chiral this compound, an acyclic precursor could be derivatized with a chiral auxiliary. A subsequent diastereoselective cyclization (e.g., radical or anionic) would establish the stereocenter on the newly formed ring relative to the auxiliary's chiral environment. Final removal of the auxiliary would furnish the enantiopure cyclopentanol derivative.
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Mechanism of Control |
|---|---|---|
| (R)-(−)-2,2-Diphenylcyclopentanol | Radical cyclizations, Cycloadditions | Steric shielding of one face of the reactive intermediate. orgsyn.orgmsu.edu |
| Camphorsultam | Michael additions, Alkylations | Forms a rigid bicyclic structure that blocks one face of the enolate. wikipedia.org |
| Pseudoephedrine | α-Alkylation of carbonyls | Forms a chelated enolate intermediate that directs alkylation from a specific face. wikipedia.org |
Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. uct.ac.za Several catalytic asymmetric methods are applicable to the synthesis of chiral cyclopentanes.
A highly relevant example is the chiral titanium complex-catalyzed iodocarbocyclization of 4-pentenylmalonate derivatives, which proceeds with high enantioselectivity to give iodinated cyclopentane products. researchgate.net This reaction simultaneously forms the ring and sets the stereochemistry in a process that incorporates an iodine substituent.
Other advanced catalytic strategies include:
Organocatalysis: Chiral amines or N-heterocyclic carbenes (NHCs) can catalyze complex domino reactions. For instance, an organocatalytic triple Michael domino reaction has been developed for the highly stereoselective synthesis of fully functionalized cyclopentanes bearing multiple stereocenters. nih.gov Sequential organocatalytic Stetter and Michael-Aldol reactions have also been used to synthesize fully substituted cyclopentanols with excellent enantioselectivities. researchgate.net
Transition Metal Catalysis: Chiral transition metal complexes are workhorses of asymmetric catalysis. The enantioselective Conia-ene reaction, using a DTBMSegphos-Pd(II)/Yb(III) dual catalyst system, allows for the asymmetric synthesis of methylene (B1212753) cyclopentanes containing all-carbon quaternary centers. organic-chemistry.org
These catalytic methods represent the cutting edge of cyclopentane synthesis and provide powerful conceptual frameworks for the enantioselective synthesis of this compound.
Diastereoselective Control in Compound Formation
The synthesis of this compound presents a stereochemical challenge due to the creation of a stereocenter at the C1 position of the cyclopentane ring. When the cyclopentane ring is appropriately substituted, the addition of an iodomethyl group to a carbonyl precursor can result in the formation of diastereomers. Achieving control over the formation of a specific diastereomer is a critical aspect of modern synthetic organic chemistry, enabling the preparation of stereochemically pure compounds. The diastereoselectivity of such transformations is typically governed by a combination of steric and stereoelectronic factors, which can be manipulated through the careful selection of substrates, reagents, and reaction conditions.
The primary route to this compound and its analogs involves the nucleophilic addition of an iodomethyl organometallic reagent to a corresponding cyclopentanone (B42830). The stereochemical outcome of this addition is dictated by the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon. Several models have been developed to predict and rationalize the diastereoselectivity of nucleophilic additions to cyclic ketones.
One of the most fundamental models is the Felkin-Anh model, which considers the steric interactions between the incoming nucleophile and the substituents on the adjacent (α) stereocenter. bham.ac.uklibretexts.org For a substituted cyclopentanone, the largest substituent at the α-position will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. libretexts.org This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the less hindered face, leading to the major diastereomer.
The Cram chelation model offers an alternative predictive framework, particularly when the α-substituent is capable of chelating with the metal cation of the nucleophilic reagent. libretexts.orgrsc.org In such cases, the substrate forms a rigid cyclic intermediate with the metal, forcing the nucleophile to attack from a specific face, which may be opposite to the prediction of the Felkin-Anh model. The choice of solvent and the nature of the metal cation can significantly influence whether a chelation-controlled or non-chelation-controlled pathway is favored.
Recent advancements in catalysis have provided powerful tools for controlling diastereoselectivity. Chiral ligands complexed to metal catalysts can create a chiral environment around the substrate, effectively directing the nucleophilic attack to one face of the carbonyl group. nih.gov This approach, known as catalyst-controlled diastereoselection, can often override the inherent substrate-controlled bias, providing access to either diastereomer with high selectivity.
In the context of synthesizing this compound with a pre-existing stereocenter on the cyclopentane ring, the diastereomeric ratio of the product would be highly dependent on the chosen synthetic strategy. For instance, a samarium(II) iodide-promoted intramolecular Barbier-type reaction of a ω-(iodomethyl)cycloalkanone could be employed, where the stereochemistry of the newly formed hydroxyl group is influenced by the conformation of the transient organosamarium intermediate. sci-hub.se
The following table summarizes the key factors influencing diastereoselective control in the formation of substituted cyclopentanols, which are directly applicable to the synthesis of stereoisomers of this compound.
| Factor | Influence on Diastereoselectivity | Relevant Models/Concepts |
| Substrate Conformation | The steric bulk of substituents on the cyclopentanone ring dictates the preferred trajectory of nucleophilic attack. | Felkin-Anh Model bham.ac.uklibretexts.org |
| Chelating Groups | The presence of a Lewis basic group (e.g., alkoxy) at the α-position can lead to chelation with the metal counter-ion of the nucleophile, reversing the facial selectivity. | Cram Chelation Model libretexts.orgrsc.org |
| Reagent/Catalyst | The size and nature of the nucleophilic reagent and the use of chiral catalysts can enforce a specific approach to the carbonyl. | Catalyst-Controlled Diastereoselection nih.gov |
| Reaction Conditions | Solvent polarity and temperature can affect the transition state energies of the diastereomeric pathways, thereby influencing the product ratio. | General Principles of Stereoselectivity |
Detailed research into the diastereoselective synthesis of specifically substituted this compound would involve systematic studies varying these parameters to optimize the formation of the desired diastereomer. For example, the use of different iodomethylating agents (e.g., iodomethylithium, iodomethylmagnesium iodide, or a samarium-based reagent) in conjunction with various substituted cyclopentanones would likely yield different diastereomeric ratios. The results of such studies would be crucial for the targeted synthesis of complex molecules where the specific stereochemistry at the C1 position is essential for its biological activity or for subsequent stereospecific transformations.
Chemical Reactivity and Transformational Pathways of 1 Iodomethyl Cyclopentan 1 Ol
Nucleophilic Substitution Reactions Involving the Iodomethyl Group
The iodomethyl group of 1-(Iodomethyl)cyclopentan-1-ol is an excellent electrophilic site for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and polarized, and iodide is an outstanding leaving group, facilitating attack by a wide array of nucleophiles, typically via an SN2 mechanism.
Reactions with Carbon-Based Nucleophiles (e.g., Cyclopropanation via Simmons-Smith Reaction)
While the Simmons-Smith reaction is a well-known method for cyclopropanation, it involves the reaction of an alkene with an organozinc carbenoid, such as iodomethylzinc iodide (IZnCH₂I), which is typically generated from diiodomethane (B129776) and a zinc-copper couple. numberanalytics.combyjus.commasterorganicchemistry.com Therefore, this compound would not typically be the substrate in a Simmons-Smith reaction for cyclopropanation.
However, the iodomethyl group readily undergoes substitution by other carbon-based nucleophiles. A notable example is the reaction with cyanide ions (CN⁻), which serves to extend the carbon chain by one atom. chemrevise.org When heated with potassium cyanide in an ethanolic solution, this compound is converted to (1-hydroxycyclopentyl)acetonitrile. chemguide.co.ukchemistrystudent.com This reaction proceeds through a classic Sₙ2 mechanism. chemguide.co.uk
Table 1: Reaction with Cyanide Nucleophile
| Reactant | Reagent | Conditions | Product | Reaction Type |
|---|
Reactions with Oxygen-Based Nucleophiles (e.g., Etherification, Esterification)
Etherification: In a reaction analogous to the Williamson ether synthesis, the iodomethyl group can be substituted by an alkoxide ion (RO⁻) to form an ether. masterorganicchemistry.com For instance, treatment of this compound with sodium ethoxide (NaOEt) in a suitable solvent like ethanol (B145695) yields 1-(ethoxymethyl)cyclopentan-1-ol. Because the substrate contains a hydroxyl group, a strong base like sodium hydride (NaH) could first be used to deprotonate the alcohol, which could then lead to an intramolecular reaction, forming the cyclic ether 1-oxa-spiro[2.4]heptane.
Esterification: While esters are commonly formed by reacting carboxylic acids with alcohols, an alternative route involves the reaction of an alkyl halide with a carboxylate salt. libretexts.org this compound can react with a carboxylate anion, such as sodium acetate, in a nucleophilic substitution reaction to yield (1-hydroxycyclopentyl)methyl acetate.
Table 2: Reactions with Oxygen-Based Nucleophiles
| Reaction Type | Reagent | Product |
|---|---|---|
| Etherification | Sodium Ethoxide (NaOEt) | 1-(Ethoxymethyl)cyclopentan-1-ol |
| Intramolecular Etherification | Sodium Hydride (NaH) | 1-Oxa-spiro[2.4]heptane |
Reactions with Nitrogen-Based Nucleophiles (e.g., Amination)
The displacement of iodide by nitrogen-based nucleophiles provides a direct route to amines. The reaction of this compound with an excess of ammonia, typically heated in an ethanolic solution under pressure, results in the formation of the primary amine, 1-(aminomethyl)cyclopentan-1-ol. nih.govphysicsandmathstutor.com Using a primary or secondary amine as the nucleophile would yield a secondary or tertiary amine, respectively. The resulting product, 1-(aminomethyl)cyclopentan-1-ol, is a known compound with applications as a building block in medicinal chemistry. nih.govbeilstein-journals.org
Reactions with Sulfur-Based Nucleophiles
Sulfur-containing nucleophiles, such as thiols and their conjugate bases (thiolates), are particularly potent nucleophiles and react efficiently with primary alkyl halides. nih.gov The reaction of this compound with a simple sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) would readily displace the iodide to form the corresponding thiol, 1-(mercaptomethyl)cyclopentan-1-ol. wikipedia.org
Elimination Reactions to Form Unsaturated Cyclopentane (B165970) Derivatives
Elimination reactions of this compound can proceed through two principal pathways, depending on the reaction conditions. These reactions can involve either the iodomethyl group or the tertiary alcohol.
E2 Elimination: Treatment with a strong, sterically hindered base (e.g., potassium tert-butoxide) could induce an E2 elimination. matanginicollege.ac.in In this case, the base would abstract a proton from a carbon adjacent to the leaving group. Since the iodide is on a primary carbon, elimination would involve abstracting a proton from the cyclopentane ring to form 1-(methylidene)cyclopentan-1-ol. However, elimination from primary halides is generally less favored than substitution. matanginicollege.ac.inlibretexts.org
E1 Elimination (Dehydration): The tertiary alcohol can undergo dehydration under acidic conditions (e.g., heating with H₂SO₄ or H₃PO₄). doubtnut.comchemguide.co.uk This reaction proceeds via an E1 mechanism. libretexts.org The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). Departure of water generates a stable tertiary carbocation at the C1 position of the ring. Subsequent loss of a proton from an adjacent carbon atom forms a double bond. According to Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, the major product would be 1-methylcyclopent-1-ene. libretexts.org
Table 3: Potential Elimination Products
| Reaction Type | Reagent/Condition | Key Intermediate | Major Product |
|---|---|---|---|
| E2 Elimination | Strong, hindered base | Concerted transition state | 1-(Methylidene)cyclopentan-1-ol |
Oxidation and Reduction Chemistry of Functional Groups
The two functional groups on this compound exhibit distinct behaviors under oxidative and reductive conditions.
Reduction: The iodomethyl group is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing alkyl halides to the corresponding alkanes. byjus.commasterorganicchemistry.comharvard.edu Therefore, treatment of this compound with LiAlH₄ in an anhydrous ether solvent would reduce the C-I bond to a C-H bond, yielding 1-methylcyclopentan-1-ol. numberanalytics.com The tertiary alcohol group is generally unreactive towards LiAlH₄.
Oxidation: Tertiary alcohols, such as the one in this compound, are resistant to oxidation under typical conditions because they lack a hydrogen atom on the carbinol carbon. researchgate.net Oxidation would require harsh conditions that cleave carbon-carbon bonds, leading to the breakdown of the cyclopentane ring. dss.go.th For example, strong oxidizing agents like chromic acid can oxidize methylene (B1212753) groups adjacent to aromatic rings or other activating features, but would likely lead to complex mixtures or degradation with this substrate. dss.go.th
Table 4: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Diiodomethane |
| (1-Hydroxycyclopentyl)acetonitrile |
| 1-(Ethoxymethyl)cyclopentan-1-ol |
| 1-Oxa-spiro[2.4]heptane |
| (1-Hydroxycyclopentyl)methyl acetate |
| 1-(Aminomethyl)cyclopentan-1-ol |
| 1-(Mercaptomethyl)cyclopentan-1-ol |
| 1-(Methylidene)cyclopentan-1-ol |
| 1-Methylcyclopent-1-ene |
| 1-Methylcyclopentan-1-ol |
| Iodomethylzinc iodide |
| Potassium cyanide |
| Sodium ethoxide |
| Sodium hydride |
| Sodium acetate |
| Ammonia |
| Sodium hydrosulfide |
| Potassium tert-butoxide |
| Lithium aluminum hydride |
Reductive Deiodination Strategies
The carbon-iodine bond in this compound is the most reactive site for reduction. Reductive deiodination, the replacement of the iodine atom with a hydrogen atom, transforms the compound into 1-methylcyclopentan-1-ol. This transformation can be achieved through several methods, most commonly involving radical chain mechanisms.
Historically, organotin reagents like tributyltin hydride (Bu₃SnH) were widely used, but due to toxicity concerns, tin-free methods are now preferred. Modern strategies often employ silanes, such as phenylsilane (B129415) (PhSiH₃), in the presence of a radical initiator. researchgate.net For example, an indium(III) acetate-catalyzed system can efficiently reduce iodoalkanes. researchgate.net These reactions typically proceed via a radical chain mechanism where a radical initiator generates a silyl (B83357) radical, which then abstracts the iodine atom from the substrate to form an alkyl radical. This alkyl radical subsequently abstracts a hydrogen atom from the silane (B1218182) to yield the deiodinated product and regenerate the silyl radical to propagate the chain. researchgate.netunibe.ch
The C(sp³)–I bond in alkyl iodides is known to be less stable and more susceptible to both radical cleavage and nucleophilic substitution than the C(sp²)–I bond found in aryl or vinyl iodides. mdpi.com This inherent reactivity makes the iodomethyl group a versatile handle for various transformations beyond simple reduction.
Table 2: Selected Reagents for Reductive Deiodination
| Reagent System | Mechanism Type | Notes |
|---|---|---|
| PhSiH₃ / In(OAc)₃ | Radical Chain | Tin-free method for efficient reduction of iodoalkanes. researchgate.net |
| (Me₃Si)₃SiH / Initiator (e.g., AIBN) | Radical Chain | Tris(trimethylsilyl)silane is a common tin-free hydrogen donor. acs.org |
| NaBH₄ in polar aprotic solvent (e.g., DMSO) | Nucleophilic/Radical | Can reduce primary and secondary alkyl iodides. |
| H₂ / Pd-C | Catalytic Hydrogenation | Commonly used for dehalogenation, especially for benzylic or allylic halides. |
Intramolecular Cyclization and Rearrangement Reactions
The bifunctional nature of this compound makes it a potential precursor for intramolecular reactions, leading to the formation of strained bicyclic systems.
Formation of Fused Bicyclic Systems (e.g., Cyclopropanols)
The synthesis of a fused bicyclo[3.1.0]hexane ring system from this compound is a synthetically attractive transformation. One hypothetical pathway involves an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation with a base to form an alkoxide, acts as an internal nucleophile to displace the iodide. However, this would constitute a 3-exo-tet cyclization, a process that is geometrically disfavored according to Baldwin's rules.
A more plausible route involves a metal-mediated or radical cyclization. For instance, treatment with an active metal like zinc or magnesium could generate an organometallic intermediate that cyclizes to form the C-C bond, yielding bicyclo[3.1.0]hexan-1-ol. Alternatively, radical-based methods, initiated by the homolytic cleavage of the C-I bond, could lead to a carbon-centered radical that attacks the cyclopentane ring, although this is less direct for forming the desired cyclopropanol. The synthesis of bicyclo[3.1.0]hexane scaffolds is well-established through other methods, such as the (3+2) annulation of cyclopropenes and aminocyclopropanes, confirming the viability of this strained ring system as a synthetic target. nih.gov
Halocyclization Reactions (e.g., Iodolactonization Precursors)
While this compound itself is not a direct substrate for halocyclization, its derivatives can be powerful precursors for such reactions. tcichemicals.commdpi.com Halocyclization, particularly iodolactonization, is a powerful method for constructing iodine-containing heterocyclic compounds. mdpi.comresearchgate.net
To utilize this chemistry, this compound would first need to be chemically modified. For example, a derivative containing an appropriately positioned double bond and a carboxylic acid, such as cis-2-allyl-1-carboxymethylcyclopentanol, could be synthesized. Upon treatment with an electrophilic iodine source (e.g., I₂), this unsaturated acid would serve as an excellent iodolactonization precursor. The reaction proceeds via the formation of an intermediate iodonium (B1229267) ion by the electrophilic attack of iodine on the alkene. mdpi.com This is followed by an intramolecular nucleophilic attack by the carboxylate group, leading to the formation of a fused γ-lactone. Such reactions are highly stereospecific and are governed by Baldwin's rules for ring closure, typically favoring exo cyclization pathways. mdpi.combiointerfaceresearch.com
Table 3: Examples of Intramolecular Halocyclization Reactions
| Reaction Name | Nucleophile | Electrophile | Product Type |
|---|---|---|---|
| Iodolactonization | Carboxylate | I⁺ | Iodo-lactone |
| Iodoetherification | Hydroxyl | I⁺ | Iodo-ether (e.g., tetrahydrofuran) |
| Iodoamination | Amine / Amide | I⁺ | Iodo-amine (e.g., pyrrolidine) |
Reactivity of the Cyclopentane Core in Substituted Derivatives
The cyclopentane ring is a common structural motif in natural products and bioactive molecules. unibe.ch In derivatives of this compound, the reactivity of the cyclopentane core is influenced by the existing substituents. The hydroxyl group can participate in or direct reactions such as elimination to introduce a double bond into the ring, forming a cyclopentene (B43876) derivative. The steric bulk of the C1-substituents (hydroxyl and iodomethyl groups) would sterically hinder one face of the molecule, directing incoming reagents to the opposite face in subsequent functionalization reactions. The high degree of substitution at C1 can also promote rearrangement reactions under certain conditions, potentially leading to ring expansion or contraction, although such pathways often require specific catalysts or forcing conditions.
Mechanistic Investigations of Reactions Involving 1 Iodomethyl Cyclopentan 1 Ol
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Kinetic and spectroscopic analyses are powerful tools for unraveling the mechanistic pathways of reactions involving 1-(iodomethyl)cyclopentan-1-ol. These studies allow for the real-time monitoring of reactant consumption and product formation, providing data to determine reaction rates and orders. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are instrumental in identifying and characterizing the structures of intermediates and final products. acs.orgrsc.org
Characterization of Transition States and Energetic Profiles
The characterization of transition states and their corresponding energetic profiles is crucial for a comprehensive understanding of a reaction's feasibility and selectivity. Computational methods, including Density Functional Theory (DFT) and ab initio calculations, are frequently employed to model the geometries and energies of transition states. numberanalytics.com These calculations can predict the activation energy barriers for different potential reaction pathways, thereby explaining observed product distributions. nist.gov For instance, in cyclization reactions, the preference for a particular ring size can be rationalized by comparing the strain energies of the respective cyclic transition states. unibe.ch The energy difference between chair-like and boat-like transition states in radical cyclizations, for example, is often small, which can account for modest selectivity in some cases. unibe.ch
Experimental techniques also provide valuable data on transition state energetics. The study of kinetic isotope effects, where an atom is replaced by its heavier isotope, can probe the nature of bond-breaking and bond-forming events in the rate-determining step. Furthermore, the temperature dependence of reaction rates, as described by the Arrhenius equation, allows for the determination of the activation energy (Ea) and the pre-exponential factor (A), which are related to the enthalpy and entropy of activation, respectively.
Identification and Trapping of Reaction Intermediates
The direct observation or indirect detection of reaction intermediates is a cornerstone of mechanistic investigation. numberanalytics.com In many reactions involving this compound, short-lived intermediates such as carbocations, radicals, or organometallic species are formed. numberanalytics.comuni-muenchen.de Low-temperature NMR spectroscopy can sometimes allow for the direct observation of relatively stable intermediates. numberanalytics.com
More commonly, intermediates are "trapped" by adding a reagent that reacts with the intermediate to form a stable, characterizable product. numberanalytics.com For example, in reactions proceeding through radical intermediates, radical scavengers can be introduced to intercept the radical species. In reactions involving cationic intermediates, the addition of a nucleophile can lead to a stable adduct. The characterization of these trapped products provides strong evidence for the existence and structure of the transient intermediate. whiterose.ac.uk
Stereochemical Outcomes and Diastereoselective Control in Transformations
The stereochemical course of reactions involving this compound is of significant interest, particularly when new stereocenters are formed. The inherent chirality of the starting material or the influence of chiral catalysts can direct the formation of one stereoisomer over another.
The formation of diastereomers is often governed by the relative energies of the diastereomeric transition states. rsc.org For example, in cyclization reactions, the substrate can adopt different conformations leading to cis or trans products. The preference for one isomer is often dictated by minimizing steric interactions in the transition state. rsc.org For instance, in iodolactonization reactions, kinetic control at lower temperatures can favor the formation of the cis-lactone, while thermodynamic control at room temperature can lead to the more stable trans-lactone. researchgate.net The use of chiral auxiliaries attached to the substrate can also effectively control the stereochemical outcome. acs.org
Table 1: Examples of Diastereoselective Reactions
| Reaction Type | Substrate | Conditions | Major Product Diastereomer | Diastereomeric Ratio |
|---|---|---|---|---|
| Iodolactonization | 3-pentenoic acid derivative | I₂, Base, 0°C, 6h | cis-γ-lactone | 75:25 |
| Iodolactonization | 3-pentenoic acid derivative | I₂, Base, RT, 24h | trans-γ-lactone | 98:2 |
Influence of Solvent and Catalyst on Reaction Pathways
The choice of solvent and catalyst can profoundly influence the rate, yield, and selectivity of reactions involving this compound. Solvents can affect reaction pathways by solvating reactants, intermediates, and transition states, thereby altering their relative energies. osti.gov For instance, polar aprotic solvents can stabilize charged intermediates, potentially favoring ionic mechanisms, while nonpolar solvents might favor radical pathways. whiterose.ac.uk In some cases, the solvent can directly participate in the reaction mechanism. osti.govwhiterose.ac.uk For example, in aldol (B89426) condensations, an aqueous solvent can favor the reaction compared to an organic solvent. researchgate.net
Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate. numberanalytics.com They can be acids, bases, transition metals, or organocatalysts. acs.org In the context of this compound, catalysts can be used to promote cyclization, substitution, or rearrangement reactions. For example, transition metal catalysts are often employed in cross-coupling and cycloisomerization reactions. acs.org The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. acs.orgwhiterose.ac.uk Organocatalysts, such as tertiary amines in Baylis-Hillman reactions, have also proven effective. acs.org The choice of catalyst can also dictate the stereochemical outcome, with chiral catalysts being essential for enantioselective transformations. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodomethyl Cyclopentan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic compounds. For 1-(Iodomethyl)cyclopentan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (spin-spin coupling). The ¹³C NMR spectrum, typically proton-decoupled, reveals the number of unique carbon environments. Based on the structure of this compound, predicted chemical shifts can be estimated.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary.
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|---|
| 1 | C | - | ~75-85 | - |
| 2, 5 | CH₂ | 1.60-1.80 | ~35-45 | m |
| 3, 4 | CH₂ | 1.50-1.70 | ~20-30 | m |
| 6 | CH₂I | ~3.20-3.40 | ~10-20 | s |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. emerypharma.comlibretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons on the cyclopentane (B165970) ring, helping to trace the carbon backbone. For instance, the protons at C2 would show correlations to the protons at C3. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. youtube.com This experiment would definitively link the proton signals of the cyclopentane ring and the iodomethyl group to their corresponding carbon signals. youtube.com For example, the singlet proton signal around 3.2-3.4 ppm would correlate with the carbon signal of the CH₂I group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting different parts of the molecule. youtube.com Key HMBC correlations for this compound would include the correlation from the protons of the iodomethyl group to the quaternary carbon (C1) and to C2/C5 of the cyclopentane ring. The protons on the cyclopentane ring would also show correlations to neighboring carbons, confirming the ring structure.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. harvard.edu In this compound, NOESY/ROESY could reveal through-space interactions between the protons of the iodomethyl group and the axial or equatorial protons on the cyclopentane ring, providing insight into the preferred orientation of the iodomethyl group.
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons | Information Gained |
|---|---|---|---|
| COSY | H2 ↔ H3, H4 ↔ H5 | - | Connectivity of the cyclopentane ring protons. |
| HSQC | H2, H3, H4, H5, H6 | C2, C3, C4, C5, C6 | Direct one-bond H-C connections. |
| HMBC | H6 | C1, C2, C5 | Connectivity of the iodomethyl group to the ring. |
| NOESY/ROESY | H6 ↔ H2/H5 (axial/equatorial) | - | Spatial proximity and conformational analysis. |
The cyclopentane ring is not planar and exists in various conformations, such as envelope and twist forms. The substituents on the ring, in this case, the hydroxyl and iodomethyl groups, will influence the conformational equilibrium. Advanced NMR techniques, such as variable temperature NMR studies and the analysis of coupling constants and NOEs, can provide detailed information about the conformational dynamics and the preferred conformers of this compound in solution. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. chimia.ch For this compound (C₆H₁₁IO), HRMS would distinguish it from other compounds with the same nominal mass.
The fragmentation pattern in the mass spectrum gives valuable structural information. For alcohols, the molecular ion peak is often weak or absent in electron ionization (EI) mass spectrometry. libretexts.org Common fragmentation pathways for this compound would likely include:
Loss of a water molecule (H₂O, 18 Da).
Loss of the iodomethyl radical (•CH₂I, 141 Da).
Alpha-cleavage, leading to the loss of an ethyl or propyl fragment from the ring.
Loss of an iodine radical (•I, 127 Da).
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z | Possible Fragmentation Pathway |
|---|---|---|
| [C₆H₁₁IO]⁺ | 241.9855 | Molecular Ion (M⁺) |
| [C₆H₉O]⁺ | 97.0653 | M⁺ - I - H₂ |
| [C₅H₉O]⁺ | 85.0653 | M⁺ - CH₂I |
| [C₆H₁₀I]⁺ | 220.9828 | M⁺ - OH |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. scielo.org.mxlippertt.ch
Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹. The C-O stretching vibration would be observed in the 1050-1150 cm⁻¹ region. The C-I stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also detect these vibrational modes. Due to the change in polarizability, the C-C and C-I bonds may show strong signals in the Raman spectrum. The symmetric vibrations of the cyclopentane ring would also be observable.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |
| C-O | Stretching | 1050-1150 | Weak |
| C-I | Stretching | 500-600 | Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)
If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. cjnmcpu.comresearchgate.netiucr.org This technique would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the solid-state conformation of the cyclopentane ring and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. nih.gov This data serves as the ultimate benchmark for validating the structural and conformational insights gained from spectroscopic and computational methods.
Theoretical and Computational Chemistry Studies on 1 Iodomethyl Cyclopentan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(Iodomethyl)cyclopentan-1-ol. These computational methods, rooted in quantum mechanics, provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical characteristics. aps.org By solving approximations of the Schrödinger equation, researchers can model various aspects of molecular behavior, from the distribution of electrons to the energies of different molecular arrangements. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies of these orbitals and the gap between them are key indicators of a molecule's kinetic stability and reactivity. researchgate.net
For this compound, the HOMO would likely be localized on the iodine atom, due to its lone pairs of electrons, making it the primary site for electron donation in reactions with electrophiles. Conversely, the LUMO is expected to be associated with the antibonding orbital of the carbon-iodine (C-I) bond (σ*C-I). This indicates that the carbon atom attached to the iodine is the most probable site for nucleophilic attack, leading to the cleavage of the C-I bond. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap suggests higher reactivity. numberanalytics.com FMO analysis can thus predict the regioselectivity and stereoselectivity of reactions involving this compound, such as in cycloadditions or nucleophilic substitutions. numberanalytics.comresearchgate.net
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Primary Localization | Role in Reactivity |
|---|---|---|
| HOMO | Iodine atom (lone pairs) | Electron donation (nucleophilic character) |
| LUMO | Carbon-Iodine antibonding orbital (σ*C-I) | Electron acceptance (electrophilic character at carbon) |
| HOMO-LUMO Gap | Moderate to Low | Indicates susceptibility to chemical reactions |
Analysis of Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule is rarely uniform and plays a crucial role in its interactions with other molecules. Molecular electrostatic potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule, providing a guide to its reactive behavior. libretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.org
In this compound, the MEP would show regions of negative potential (typically colored red) and positive potential (colored blue). The area around the oxygen atom of the hydroxyl group is expected to be electron-rich and thus exhibit a negative electrostatic potential, making it a likely site for hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the carbon atom bonded to the iodine will likely show a positive electrostatic potential, indicating they are electron-deficient and susceptible to attack by nucleophiles. youtube.comsaskoer.caphysicsbootcamp.org The iodine atom, being highly polarizable, will also influence the charge distribution significantly.
Conformational Analysis and Energy Landscapes via DFT
Molecules are not static entities but exist as an ensemble of different spatial arrangements of atoms called conformations. numberanalytics.com Conformational analysis aims to identify the stable conformations (conformers) and determine their relative energies. numberanalytics.com Density Functional Theory (DFT) is a widely used computational method for performing these analyses due to its balance of accuracy and computational cost. mdpi.com
For this compound, the cyclopentane (B165970) ring can adopt various puckered conformations, such as the envelope and twist forms. researchgate.net The presence of the bulky iodomethyl and hydroxyl substituents on the same carbon atom introduces significant steric and electronic interactions that influence the preferred conformation. DFT calculations can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. numberanalytics.com The minima on this surface correspond to stable conformers, and the energy barriers between them dictate the rate of interconversion. soton.ac.uk The most stable conformer will be the one that minimizes steric hindrance and optimizes favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the iodine atom.
Reaction Pathway Modeling and Transition State Calculations
Understanding the mechanism of a chemical reaction involves identifying the sequence of elementary steps that connect reactants to products. smu.edu Computational chemistry allows for the modeling of these reaction pathways by locating the transition state (TS), which is the highest energy point along the minimum energy path. ucsb.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction. ucsb.edu
For reactions involving this compound, such as its conversion to a cyclopropane (B1198618) derivative in a Simmons-Smith-type reaction, DFT calculations can be employed to find the geometry and energy of the transition state. ucalgary.ca Methods like nudged elastic band (NEB) or searching for a first-order saddle point on the potential energy surface are used for this purpose. libretexts.orgyoutube.com Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS correctly connects the desired reactants and products. smu.edugaussian.com These calculations provide detailed mechanistic insights, including the nature of bond-breaking and bond-forming processes. blogspot.com
Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular motions, and interactions with the surrounding environment, such as a solvent. dovepress.commdpi.com
Computational Spectroscopy for Predicting and Interpreting Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data, which serves as a bridge between theoretical models and experimental observations. unibo.itnsf.gov By simulating spectra, chemists can assign experimental peaks to specific molecular vibrations or electronic transitions, aiding in structure elucidation and the understanding of molecular properties.
For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities can be compared with experimental spectra to confirm the structure and identify the characteristic vibrational modes associated with its functional groups, such as the O-H stretch, C-O stretch, and C-I stretch. gaussian.com Similarly, NMR chemical shifts and coupling constants can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which aids in the assignment of complex NMR spectra. numberanalytics.com These computational tools are essential for the comprehensive characterization of new or complex molecules. numberanalytics.com
Synthetic Utility and Role As a Key Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Advanced Organic Molecules
The strategic placement of a hydroxyl group and an iodomethyl group on a five-membered ring makes 1-(iodomethyl)cyclopentan-1-ol a valuable precursor in the synthesis of more intricate molecular structures. The presence of the iodine atom, a good leaving group, facilitates nucleophilic substitution reactions, while the tertiary alcohol can be used for a variety of functional group interconversions or as a directing group in stereoselective reactions.
Organic synthesis often relies on the stepwise construction of a target molecule from smaller, readily available starting materials, often referred to as building blocks. enamine.net The utility of this compound in this context lies in its ability to introduce a functionalized cyclopentane (B165970) ring into a larger molecule. This is particularly significant as cyclopentane rings are common structural motifs in many biologically active compounds and natural products. unibe.ch
Advanced organic synthesis is a field dedicated to the creation of complex organic molecules, often with specific biological or material properties. ksu.edu.sarushim.ru The process involves a series of chemical reactions that build upon a starting framework, and the choice of precursors is critical to the success of the synthesis. rushim.ru The reactivity of the iodomethyl group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the molecular complexity. For instance, the iodine can be displaced by a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce diverse functionalities.
Intermediate in the Construction of Natural Product Analogs and Related Bioactive Compounds
Natural products have long been a source of inspiration for the development of new therapeutic agents. chimia.ch However, their complex structures often pose significant challenges for total synthesis. The synthesis of natural product analogs, which are structurally similar but modified compounds, is a common strategy to overcome these challenges and to explore the structure-activity relationships of the parent natural product. epfl.ch this compound can serve as a key intermediate in the synthesis of such analogs, particularly those containing a cyclopentane core. unibe.ch
The cyclopentane ring is a ubiquitous structural element in a wide array of natural products, including prostaglandins, steroids, and terpenoids. oregonstate.edu By using this compound, chemists can readily incorporate a functionalized five-membered ring into their synthetic route, providing a convenient starting point for the elaboration of more complex, polycyclic systems. acs.org The ability to modify both the hydroxyl and iodomethyl groups allows for the systematic variation of substituents around the cyclopentane core, which is crucial for optimizing the biological activity of the resulting analogs.
The synthesis of bioactive compounds is a major focus of medicinal chemistry. chimia.ch These compounds are designed to interact with specific biological targets, such as enzymes or receptors, to elicit a desired physiological response. The structural features of this compound, including its stereochemistry and the spatial arrangement of its functional groups, can be exploited to design molecules that fit precisely into the active site of a biological target.
Application in the Development of Materials and Specialty Chemicals
The utility of this compound extends beyond the realm of medicinal chemistry into the field of materials science. The compound's reactive functional groups can be used to incorporate the cyclopentane moiety into polymers and other materials, potentially imparting unique properties to the resulting products. For example, the hydroxyl group can be used for esterification or etherification reactions to create polymerizable monomers.
Specialty chemicals are a class of chemicals produced for specific applications and are characterized by their unique performance-enhancing properties. ucsc.edu this compound and its derivatives can be considered specialty chemicals due to their specific applications in organic synthesis and materials science. The development of new materials with tailored properties is a continuous endeavor in materials science, and the incorporation of cyclic structures like cyclopentane can influence properties such as thermal stability, mechanical strength, and optical properties.
Contribution to Stereoselective and Asymmetric Organic Synthesis
Stereoselective synthesis, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral drugs and other biologically active molecules. msu.eduuwindsor.ca The chiral center at the carbon bearing the hydroxyl group in this compound can be exploited to control the stereochemical outcome of subsequent reactions. This is a form of substrate-controlled stereoselection, where the existing chirality in the starting material directs the formation of new chiral centers. sci-hub.se
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. uwindsor.ca While this compound itself is often used as a racemic mixture, its derivatives can be resolved into individual enantiomers, which can then be used in asymmetric syntheses. Furthermore, the hydroxyl group can act as a coordinating site for chiral catalysts, enabling enantioselective transformations at other parts of the molecule. beilstein-journals.org The ability to perform stereoselective reactions is crucial for the synthesis of complex natural products and pharmaceuticals, where the biological activity is often dependent on the specific stereochemistry of the molecule. sci-hub.se The development of new methods for stereoselective synthesis is an active area of research, and versatile building blocks like this compound play a vital role in this endeavor. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-(iodomethyl)cyclopentan-1-ol, and how can purity be validated?
The synthesis typically involves iodination of cyclopentanol derivatives. A plausible method includes:
- Step 1 : Reacting cyclopentanone with methyl iodide under nucleophilic substitution conditions to form this compound.
- Step 2 : Purification via column chromatography or recrystallization.
- Validation : Characterize using -NMR (e.g., δ 3.5–4.0 ppm for hydroxyl and iodomethyl protons), -NMR, and mass spectrometry (expected molecular ion at m/z 228 g/mol). Purity is confirmed by HPLC (>95% peak area) and elemental analysis .
Q. How should experimental protocols for handling this compound address safety concerns?
- Safety Measures : Use fume hoods, nitrile gloves, and eye protection due to iodine’s volatility and potential toxicity.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste.
- Storage : Keep in amber glass under inert atmosphere to prevent light-induced degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : -NMR identifies hydroxyl (-OH) and iodomethyl (-CHI) groups. -NMR confirms cyclopentane ring carbons and iodine’s inductive effects.
- IR : Look for O-H stretches (~3200 cm) and C-I stretches (~500 cm).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation. Compare with PubChem data for related cyclopentanol derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in substitution reactions?
- Methods : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic substitution (S2) at the iodomethyl group.
- Parameters : Calculate activation energies and compare with experimental kinetics.
- Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance, requiring MD simulations to refine models .
Q. What strategies resolve contradictions in reported biological activity data for iodinated cyclopentanol derivatives?
- Data Analysis : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to distinguish direct activity from metabolic byproducts.
- Meta-Analysis : Compare results across studies using standardized protocols (e.g., fixed concentrations, controlled pH).
- Case Study : If Study A reports cytotoxicity (IC = 10 µM) while Study B finds no effect, investigate differences in cell lines or iodine’s redox stability .
Q. How does the iodine atom influence the compound’s stability under varying pH conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13). Monitor degradation via HPLC.
- Findings : Acidic conditions may hydrolyze the C-I bond, releasing HI, while alkaline media could oxidize iodine. Stabilizers like ascorbic acid may mitigate degradation .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Optimization : Transition from batch to flow chemistry to control exothermic iodination steps.
- Yield Improvement : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
- Reproducibility : Document all parameters (e.g., stirring rate, temperature gradients) per Beilstein Journal’s experimental reporting standards .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
